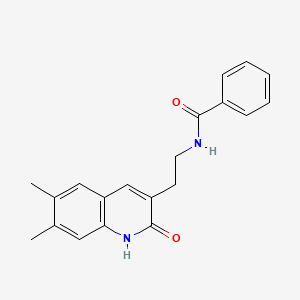

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

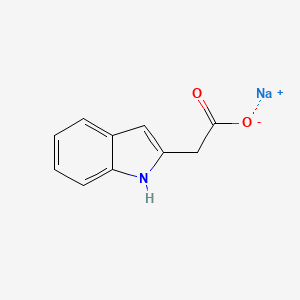

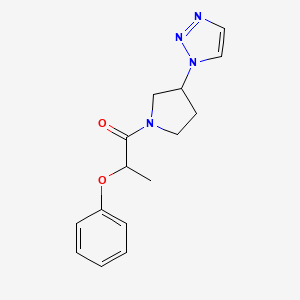

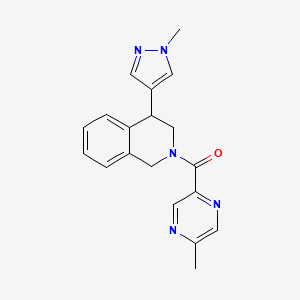

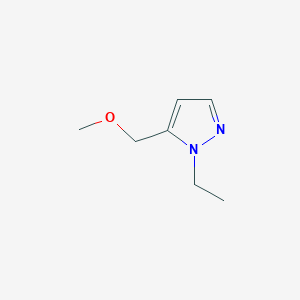

The synthesis of quinoline derivatives like “N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide” involves various methods of synthetic strategies . For instance, the Aly group synthesized 2,3-bis-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)succinic acid derivatives by the one-pot reaction of one equivalent of aromatic amines with two equivalents of diethyl malonate in diphenyl ether and catalyzed with triethylamine .Molecular Structure Analysis

The molecular structure of “this compound” is based on the quinoline moiety. Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis

Quinoxaline derivatives, which include “this compound”, can undergo various chemical reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .科学的研究の応用

Antioxidant Applications

Research has demonstrated that analogues of ethoxyquin, including quinoline derivatives, show significant antioxidant properties. These compounds are particularly effective in preserving the unsaturated fatty acids in fish meal against oxidation, thereby preventing spontaneous combustion. The study by de Koning (2002) highlights the importance of specific quinoline derivatives in maintaining the quality of fish meal, an application that could potentially extend to other areas requiring antioxidant protection (de Koning, 2002).

Pharmacological Significance

Isoquinoline derivatives, closely related to the quinoline structure, have been noted for their broad biological activities. These include potential therapeutic applications across a range of conditions such as fungal infections, Parkinsonism, tuberculosis, tumors, glaucoma, Alzheimer's disease, viral and bacterial infections, diabetes, malaria, and more. Danao et al. (2021) provide a comprehensive review of the pharmacological importance of isoquinoline derivatives, suggesting that N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide and its analogues could have similar multifaceted applications in modern therapeutics (Danao et al., 2021).

Therapeutic Use as a Prokinetic Agent

Cisapride, a compound with a structure chemically related to metoclopramide (a substituted benzamide), showcases the therapeutic utility of such compounds in treating gastrointestinal motility disorders. This underscores the potential of this compound analogues in similar applications, where they could facilitate or restore gastrointestinal motility through mechanisms involving the enhancement of acetylcholine release (McCallum et al., 1988).

Role in Antimicrobial and Antifungal Therapies

The antimicrobial and antifungal properties of various quinoline and isoquinoline compounds have been explored, indicating the potential use of this compound and its analogues in developing new antimicrobial agents. This could be particularly relevant in addressing the growing concern over antibiotic resistance and the need for novel therapeutic agents (Alves et al., 2012).

作用機序

Target of Action

Similar compounds have been found to inhibitnonsense-mediated mRNA decay (NMD) , and bind with E. coli beta-Glucuronidase . These targets play crucial roles in cellular processes such as mRNA stability and bacterial metabolism, respectively.

Mode of Action

It’s known that nmd inhibitors work by enhancing the stability of premature termination codon (ptc) mutated mrna in a dose-dependent manner . Similarly, inhibitors of E. coli beta-Glucuronidase prevent the enzyme from breaking down complex carbohydrates .

Biochemical Pathways

Given its potential targets, it can be inferred that it may influence themRNA decay pathway and the glucuronidation pathway in bacteria .

Result of Action

Based on its potential targets, it can be inferred that it may stabilize mutated mrna and inhibit bacterial metabolism, which could lead to various downstream effects depending on the context .

特性

IUPAC Name |

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-13-10-17-12-16(20(24)22-18(17)11-14(13)2)8-9-21-19(23)15-6-4-3-5-7-15/h3-7,10-12H,8-9H2,1-2H3,(H,21,23)(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCCYYWGARFSNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((4-Benzylpiperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2395002.png)

![3-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methoxy]pyridine](/img/structure/B2395006.png)

![8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2395007.png)

![5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2395009.png)

![Methyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2395016.png)

![2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B2395020.png)